4-[(1R)-1-(Acetylamino)ethyl]benzoic acid, with the chemical formula C11H13N1O3, is a compound that features an acetylamino group attached to a benzoic acid moiety. This compound is of interest in various fields, particularly in medicinal chemistry due to its structural characteristics and potential biological activities. It is classified under the category of benzoic acid derivatives, specifically as an amino acid derivative.
The compound can be sourced from chemical suppliers specializing in fine chemicals and research materials, such as Alfa Chemistry and Benchchem . Its classification falls under organic compounds, particularly within the subcategories of carboxylic acids and amides. The presence of both a carboxylic acid group and an amide functional group makes it a significant compound for biochemical applications.
The synthesis of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid typically involves the acetylation of 4-aminobenzoic acid. This process can be achieved through several methods:
The reaction conditions often include moderate temperatures (around 50-70°C) and a controlled environment to prevent side reactions. The yield can be optimized by adjusting the stoichiometry of reactants and utilizing solvents that promote solubility.
The molecular structure of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid consists of:
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid can participate in various chemical reactions:
These reactions are typically facilitated by heat or catalysts depending on the specific reaction pathway chosen.
The mechanism of action for 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid primarily revolves around its interaction with biological systems:
Data from studies indicate that compounds with similar structures often exhibit anti-inflammatory properties, suggesting potential therapeutic uses .
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance spectroscopy and Infrared spectroscopy to confirm structural integrity.
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid has several scientific applications:
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid possesses the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol, as uniformly documented across multiple chemical databases [1] [2] [4]. The compound's defining structural feature is the (R)-configured stereocenter at the benzylic carbon, where the acetamidoethyl group attaches to the aromatic ring. This chiral configuration critically influences molecular interactions, particularly with biological targets that exhibit stereoselective binding. The absolute stereochemistry is explicitly denoted in the IUPAC name through the (1R) descriptor, distinguishing it from its (S)-enantiomer [5].
The SMILES notation (CC(=O)NC@@HC) precisely encodes the three-dimensional arrangement, with the "@@" symbol indicating the specific chirality at the ethyl-bearing carbon [1] [7]. This stereochemical specificity enables diastereoselective reactions crucial for synthesizing enantiomerically pure pharmaceuticals. The molecule contains two hydrogen-bonding functional groups: the carboxylic acid (hydrogen bond donor/acceptor) and the acetamide moiety (hydrogen bond acceptor). These features contribute to its intermediate polarity, reflected in a calculated LogP value of approximately 1.97 [2], suggesting moderate lipophilicity suitable for crossing biological membranes.
Table 1: Key Structural and Physicochemical Properties
Property | Value | Significance |
---|---|---|
Molecular Formula | C11H13NO3 | Determines elemental composition and mass spectrometry signatures |
Molecular Weight | 207.23 g/mol | Impacts pharmacokinetic properties in derived pharmaceuticals |
Chiral Center Configuration | (R) | Critical for enantioselective biological activity and asymmetric synthesis |
Hydrogen Bond Acceptors | 3 | Influences solubility and biomolecular interactions |
Hydrogen Bond Donors | 2 | Affects crystal packing and membrane permeability |
LogP (Calculated) | 1.97 [2] | Predicts moderate lipophilicity for biological applications |
The crystallinity of this compound facilitates purification via recrystallization, though reported melting points vary across sources, indicating potential polymorphic forms. X-ray crystallographic analysis would confirm the spatial orientation of the (R)-ethyl substituent relative to the planar benzoic acid ring, providing deeper insight into its conformational preferences in solid-state applications. The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (methyl, aromatic ring) domains creates an amphiphilic character that influences solubility behavior – a property strategically exploited in prodrug design [4] [5].
The emergence of 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid as a synthetic building block parallels key developments in asymmetric synthesis methodologies during the late 20th and early 21st centuries. Initially accessed through resolution techniques, its synthesis evolved significantly with advancements in enantioselective catalysis. A landmark 2011 publication documented an efficient synthetic route achieving >94% yield [2], representing a substantial improvement over earlier methods that suffered from low enantiopurity or cumbersome separation protocols. This synthetic breakthrough coincided with growing pharmaceutical industry demand for enantiomerically pure intermediates to circumvent issues associated with racemic drugs.
The compound's structural design incorporates benzoic acid functionality – historically among the most extensively studied moieties in medicinal chemistry due to its metabolic stability and salt-forming capability. The strategic incorporation of the chiral acetamidoethyl side chain distinguishes this derivative from simpler achiral analogues like 4-acetamidobenzoic acid. This structural innovation enabled novel applications in peptidomimetic design, where the chiral center mimics the alpha-carbon of amino acids while the benzoic acid provides conformational constraint. Historically, such hybrid structures bridged classical aromatic chemistry and emerging stereoselective synthesis paradigms [2] [9].
The compound's synthetic versatility is evidenced by its participation in diverse reaction types:
These reactivity patterns positioned 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid as a precursor to complex molecules with defined stereochemistry, particularly during the 2000-2010 period when pharmaceutical development increasingly prioritized single-enantiomer drugs. Its commercial availability from specialized suppliers like Alfa Chemistry (purity: 96%) [4] and Arctom Scientific [1] [7] since the early 2000s facilitated broader adoption in academic and industrial laboratories exploring chiral building blocks beyond traditional amino acid scaffolds.
4-[(1R)-1-(Acetylamino)ethyl]benzoic acid serves as a multifunctional chiral synthon in pharmaceutical synthesis, primarily leveraged for its stereochemically defined molecular architecture. The compound's dual functionality enables simultaneous or sequential derivatization at the carboxylic acid and amide groups, while the chiral center ensures enantioselective biological activity in final active pharmaceutical ingredients (APIs). Its primary applications include:
Prodrug Synthesis: Conversion to ester prodrugs through alcohol condensation at the carboxylic acid moiety. This approach is exemplified by structural analogues such as Ethyl 4-acetamidobenzoate (CAS: 5338-44-3), where ethyl esterification modulates solubility and bioavailability [3] [8]. The retention of chirality during such transformations enables development of enantiopure prodrugs.
Chiral Auxiliary/Building Block: Incorporation into complex molecules requiring defined stereochemistry at the benzylic position. The acetamide group can be hydrolyzed to generate enantiomerically pure amines for further derivatization, while the carboxylic acid enables peptide coupling or salt formation for crystallization [5].
Table 2: Pharmaceutical Intermediates Derived from Structural Analogues
Intermediate Compound | CAS Number | Structural Relationship | Pharmaceutical Application |
---|---|---|---|
Ethyl 4-acetamidobenzoate | 5338-44-3 | Esterified carboxylic acid analogue | Prodrug synthesis [3] [8] |
4-(1-Amino-1-carboxy-ethyl)-benzoic acid | Not specified | Amino acid-modified analogue | Peptidomimetic design [6] |
The compound's benzoic acid core provides metabolic stability compared to aliphatic carboxylic acids, while the chiral acetamidoethyl side chain serves as a conformationally constrained mimic of alanine side chains in peptide-like therapeutics. This hybrid character facilitates drug design targeting enzymes and receptors that recognize both aromatic and amino acid motifs. Additionally, the aromatic ring enables π-π stacking interactions in target binding, a feature exploited in kinase inhibitor design [5] [9]. Its documented use in patented pharmaceutical derivatives, including isoindoline-based compounds [9], underscores its value in generating molecular diversity around a chiral template with proven biological relevance.
Concluding Synthesis: 4-[(1R)-1-(Acetylamino)ethyl]benzoic acid exemplifies the strategic integration of chirality, functional group diversity, and molecular stability required for advanced pharmaceutical intermediates. Its continued application across drug discovery platforms demonstrates the enduring value of rationally designed chiral building blocks in addressing modern medicinal chemistry challenges.
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: